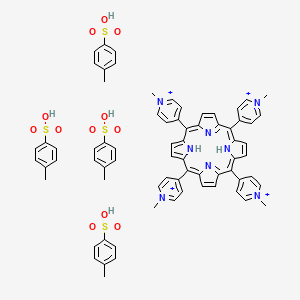

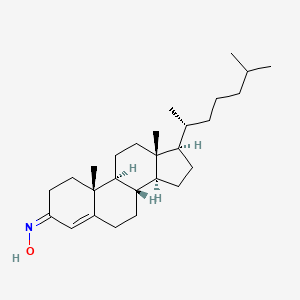

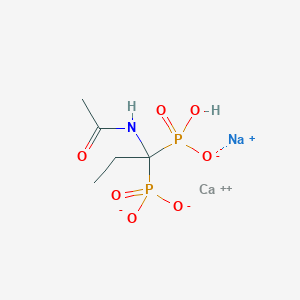

![molecular formula C28H42ClF3N4O7 B10752319 methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid CAS No. 1013937-63-7](/img/structure/B10752319.png)

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VTP-27999 2,2,2-トリフルオロ酢酸は、強力で選択的なレニン阻害剤です。 血管平滑筋細胞におけるレニン刺激ERK1/2リン酸化を阻害する能力により、主に科学研究で使用されています 。 この化合物は、高血圧および臓器障害の治療において大きな可能性を示しています 。

準備方法

合成経路と反応条件

VTP-27999 2,2,2-トリフルオロ酢酸の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。主なステップは次のとおりです。

ピペリジン環の形成: ピペリジン環は、適切な出発物質の縮合を含む一連の反応によって合成されます。

官能基化: 次に、ピペリジン環は、3-クロロフェニル基とテトラヒドロ-2H-ピラン-3-イル基など、さまざまな置換基で官能基化されます。

最終カップリング: 最終ステップは、官能基化されたピペリジン環とトリフルオロ酢酸基をカップリングさせて、VTP-27999 2,2,2-トリフルオロ酢酸を形成することです.

工業生産方法

VTP-27999 2,2,2-トリフルオロ酢酸の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 重要な要因には、温度制御、溶媒の選択、結晶化やクロマトグラフィーなどの精製技術があります 。

化学反応の分析

反応の種類

VTP-27999 2,2,2-トリフルオロ酢酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、ピペリジン環の官能基を修飾するために実行できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤が置換反応に使用されます。 温度、溶媒、pHなどの反応条件は、目的の生成物を得るために慎重に制御されます 。

形成される主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたVTP-27999 2,2,2-トリフルオロ酢酸のさまざまな誘導体が含まれます。

科学研究への応用

VTP-27999 2,2,2-トリフルオロ酢酸は、次のものを含む、さまざまな科学研究への応用があります。

化学: レニンの阻害とそのさまざまな生化学経路への影響を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達における役割とその血管平滑筋細胞への影響について調査されています。

医学: 高血圧および関連する心血管疾患の治療における潜在的な治療用途について研究されています。

科学的研究の応用

VTP-27999 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study renin inhibition and its effects on various biochemical pathways.

Biology: Investigated for its role in cellular signaling and its impact on vascular smooth muscle cells.

Medicine: Explored for its potential therapeutic applications in treating hypertension and related cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

作用機序

VTP-27999 2,2,2-トリフルオロ酢酸は、血圧の調節に関与する酵素であるレニンを阻害することでその効果を発揮します。この化合物はレニンの活性部位に結合し、アンジオテンシノーゲンをアンジオテンシンIに変換することを阻害します。 この阻害は、強力な血管収縮剤であるアンジオテンシンIIの産生を減らし、それによって血圧を低下させます 。 関与する分子標的と経路には、レニン-アンジオテンシン-アルドステロン系とERK1/2シグナル伝達経路が含まれます 。

類似の化合物との比較

類似の化合物

アリスキレン: 作用機序は似ていますが、薬物動態特性が異なる別のレニン阻害剤です。

レミキレン: 化学構造は異なりますが、治療用途が類似しているレニン阻害剤です。

ザンキレン: 分子標的と経路が異なるレニン阻害剤です.

VTP-27999 2,2,2-トリフルオロ酢酸の独自性

VTP-27999 2,2,2-トリフルオロ酢酸は、レニンに対する高い効力と選択性のためにユニークです。 他のレニン阻害剤とは異なる作用機序を示しており、科学研究と創薬において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Aliskiren: Another renin inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Remikiren: A renin inhibitor with a different chemical structure but similar therapeutic applications.

Zankiren: A renin inhibitor with distinct molecular targets and pathways.

Uniqueness of VTP-27999 2,2,2-trifluoroacetate

VTP-27999 2,2,2-trifluoroacetate is unique due to its high potency and selectivity for renin. It exhibits a different mode of action compared to other renin inhibitors, making it a valuable tool in scientific research and drug development .

特性

CAS番号 |

1013937-63-7 |

|---|---|

分子式 |

C28H42ClF3N4O7 |

分子量 |

639.1 g/mol |

IUPAC名 |

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24?;/m1./s1 |

InChIキー |

SYWYSVAEGXHOJO-WHTVDMENSA-N |

異性体SMILES |

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |

正規SMILES |

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

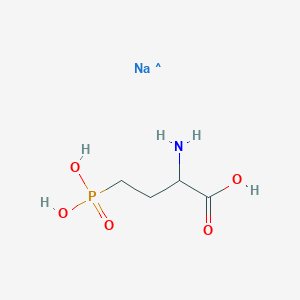

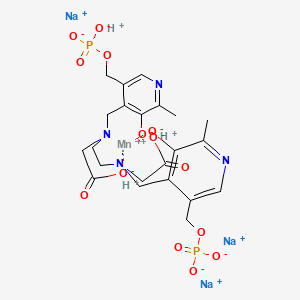

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)

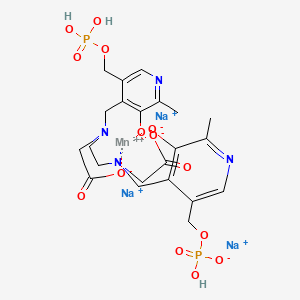

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)

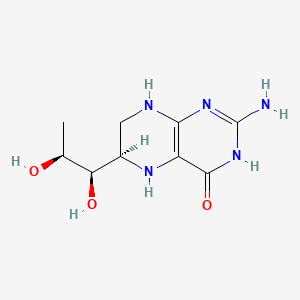

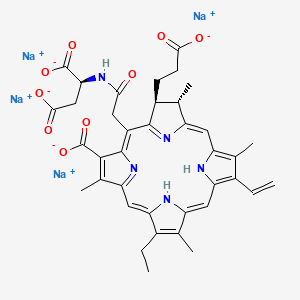

![N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)

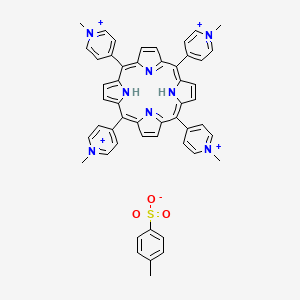

![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)